Product packaging for 5,7-dimethyl-1H-indol-4-amine(Cat. No.:CAS No. 1190320-92-3)

5,7-dimethyl-1H-indol-4-amine

Cat. No.: B1524585
CAS No.: 1190320-92-3
M. Wt: 160.22 g/mol
InChI Key: QVSCMMOFBMVWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-Dimethyl-1H-indol-4-amine is a substituted indole derivative of interest in medicinal chemistry and organic synthesis. Indole scaffolds are privileged structures in drug discovery, frequently found in molecules that interact with biological systems . This compound serves as a versatile chemical intermediate for researchers developing novel heterocyclic compounds. Its structure makes it a potential precursor for the synthesis of more complex molecules being investigated for various biological activities, consistent with research into indole-based modulators of therapeutic targets . As a building block, it can be used to generate compound libraries for high-throughput screening or to create specific analogs for structure-activity relationship (SAR) studies. The amine functional group at the 4-position provides a handle for further chemical modification through acylation, alkylation, or condensation reactions, allowing for the exploration of diverse chemical space. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B1524585 5,7-dimethyl-1H-indol-4-amine CAS No. 1190320-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSCMMOFBMVWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1N)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5,7 Dimethyl 1h Indol 4 Amine

Retrosynthetic Analysis and Strategic Disconnections for the 5,7-dimethyl-1H-indol-4-amine Scaffold

Retrosynthetic analysis of this compound reveals several key disconnections that guide the synthetic strategy. The primary goal is to deconstruct the target molecule into simpler, commercially available, or easily synthesizable starting materials.

A primary disconnection strategy involves breaking the bonds of the pyrrole (B145914) ring, a common approach in indole (B1671886) synthesis. This can be envisioned through classical methods like the Fischer or Leimgruber-Batcho indole syntheses. For instance, a C2-N1 and C3-C3a bond disconnection leads back to a substituted phenylhydrazine (B124118) and a suitable carbonyl compound. In the context of this compound, this would necessitate a 2,4-dimethyl-5-aminophenylhydrazine precursor.

Another strategic disconnection targets the C4-amino group and the C5 and C7 methyl groups. These substituents can be introduced at various stages of the synthesis. For example, the amino group could be installed on a pre-formed dimethylindole core, or a nitro group, a common precursor to an amine, could be carried through the indole ring formation and then reduced in a later step. evitachem.com Similarly, the methyl groups could be present on the initial phenyl ring or introduced via alkylation reactions on the indole nucleus. bhu.ac.in

A modern approach might involve a C-H activation strategy, where the indole core is first synthesized and then functionalized at the C4, C5, and C7 positions. However, achieving the desired regioselectivity for all three substitutions would be a significant challenge.

The choice of disconnection strategy will ultimately depend on the availability of starting materials, the desired efficiency of the synthesis, and the compatibility of functional groups throughout the reaction sequence.

Evolution of Synthetic Approaches to Indole-4-amines

The synthesis of indole-4-amines has evolved significantly, moving from classical methods requiring harsh conditions to more sophisticated and regioselective strategies.

Classical Indole Ring Construction Methods (e.g., Fischer Indole Synthesis, Leimgruber-Batcho Indole Synthesis) Adapted for 4-Substitution

Classical methods for indole synthesis remain valuable tools for constructing the core indole scaffold, and they have been adapted for the synthesis of 4-substituted indoles.

The Fischer indole synthesis , discovered in 1883, is a robust method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of 4-substituted indoles, a correspondingly substituted phenylhydrazine is required. The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring. wikipedia.orgbyjus.com While widely applicable, the Fischer synthesis can be limited by the availability of the substituted phenylhydrazine and may produce mixtures of regioisomers if unsymmetrical ketones are used. bhu.ac.in A notable modification by Buchwald involves a palladium-catalyzed cross-coupling to form N-arylhydrazones, which can then undergo the Fischer cyclization. wikipedia.org

The Leimgruber-Batcho indole synthesis provides a milder alternative to the Fischer synthesis and is particularly well-suited for preparing indoles from o-nitrotoluenes. wikipedia.org The process involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to yield the indole. wikipedia.org This method has been successfully adapted for the synthesis of 4-substituted indoles, including those with thioether substituents. buu.ac.thresearchgate.net A key advantage is the commercial availability of a wide range of substituted o-nitrotoluenes. wikipedia.org

Classical Indole Synthesis Description Advantages for 4-Substitution Limitations
Fischer Indole Synthesis Acid-catalyzed reaction of a phenylhydrazine and a carbonyl compound. wikipedia.orgbyjus.comVersatile and widely used.Requires substituted phenylhydrazine; potential for regioisomeric mixtures. bhu.ac.in
Leimgruber-Batcho Indole Synthesis Formation of an enamine from an o-nitrotoluene, followed by reductive cyclization. wikipedia.orgMilder conditions; good for electron-deficient systems. wikipedia.orgRequires o-nitrotoluene precursor.

Strategies for Regioselective Introduction of the 4-Amino Group

Directing the amino group to the C4 position of the indole ring requires specific strategies to control regioselectivity.

One common approach is to introduce a nitro group at the desired position on the aromatic precursor before indole ring formation. This nitro group can then be reduced to the corresponding amine at a later stage. For example, 5,7-dimethyl-4-nitro-1H-indole can be synthesized and subsequently reduced to this compound. evitachem.com

Another strategy involves the use of directing groups. For instance, an aldehyde group at a specific position on the indole ring can direct C-H activation and functionalization at the C4 position using a ruthenium catalyst. acs.orgnih.gov This method offers a high degree of regioselectivity under mild conditions. acs.orgnih.gov

Furthermore, dearomatization-rearomatization strategies have been developed for the divergent synthesis of 4-amino indoles. researchgate.netrsc.org These methods can provide access to 4-amino indoles with either a free N1 or C4 amino group from 2-alkynylanilines. researchgate.netrsc.org 4-Aminoindoles themselves can act as 1,4-bisnucleophiles in multicomponent reactions to generate complex tricyclic indole structures. rsc.orgscispace.com

Approaches for Installing Alkyl Substituents (Dimethyl Groups at C5 and C7)

The introduction of the dimethyl groups at the C5 and C7 positions of the indole scaffold can be achieved through several methods.

A straightforward approach is to start with a precursor that already contains the desired alkyl substitution pattern. For example, a substituted aniline (B41778) or o-nitrotoluene with methyl groups at the appropriate positions can be used in classical indole syntheses.

Alternatively, alkylation can be performed on the pre-formed indole ring. However, direct alkylation of indoles can be challenging due to the nucleophilic nature of multiple positions on the ring, particularly C3. bhu.ac.in To achieve regioselective alkylation at C5 and C7, protecting groups on the indole nitrogen are often employed to direct the substitution. bhu.ac.in C-metallated indoles, formed after N-protection, can react with electrophiles like methyl iodide to introduce alkyl groups at specific positions. bhu.ac.in

Modern cross-coupling reactions also provide powerful tools for installing alkyl groups. For instance, a halogenated indole can be coupled with an appropriate organometallic reagent in the presence of a palladium catalyst to introduce a methyl group.

Development and Optimization of Novel Synthetic Pathways for this compound

The quest for more efficient and versatile syntheses of substituted indoles has led to the development of novel pathways that often rely on catalytic transformations.

Catalytic Transformations in the Formation of the Indole Skeleton

Catalysis plays a pivotal role in modern indole synthesis, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. acs.orgnih.gov

Palladium-catalyzed reactions are particularly prominent. acs.orgmdpi.com These include the amination of o-alkynylhaloarenes followed by cyclization to form the indole backbone. acs.orgnih.gov This approach is highly flexible and allows for the use of various amines and alkynes. acs.org Another powerful palladium-catalyzed method is the Sonogashira coupling of 2-haloanilines with alkynes, which is then followed by a cyclization step to furnish the indole ring. mdpi.com

Copper-catalyzed reactions also offer efficient routes to indoles. acs.orgnih.gov For example, a copper-catalyzed amination of o-alkynylhaloarenes provides an alternative to palladium-based systems. acs.orgnih.gov

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for indole synthesis. pkusz.edu.cn This approach can be used for the redox-neutral cyclization of N-nitrosoanilines with alkynes, providing a streamlined route to functionalized indoles. organic-chemistry.org

These catalytic methods not only facilitate the construction of the indole core but also allow for the introduction of various substituents with high regioselectivity, paving the way for the efficient synthesis of complex molecules like this compound.

Catalytic Method Catalyst Description Key Advantages
Amination/CyclizationPalladium or CopperAmination of o-alkynylhaloarenes followed by cyclization. acs.orgnih.govHigh flexibility, mild conditions. acs.org
Sonogashira Coupling/CyclizationPalladiumCoupling of 2-haloanilines with alkynes, followed by cyclization. mdpi.comAccess to a wide range of substituted indoles. mdpi.com
C-H Activation/CyclizationRhodiumRedox-neutral cyclization of N-nitrosoanilines with alkynes. pkusz.edu.cnorganic-chemistry.orgHigh atom economy, streamlined synthesis. pkusz.edu.cnorganic-chemistry.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern process development. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. researchgate.net

Solvent-free Synthesis

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. researchgate.net For the synthesis of indole derivatives, these reactions can be facilitated by grinding reactants together, sometimes with a catalytic amount of a solid acid or base, at room temperature or with gentle heating. rhhz.nettandfonline.com A potential solvent-free approach for a precursor to this compound could involve a multicomponent Mannich-type reaction between a 5,7-dimethylindole, an aldehyde, and an amine under catalyst- and solvent-free conditions, often requiring only heat to proceed to completion. rhhz.net This methodology offers benefits such as high efficiency, short reaction times, and simple product isolation.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the formation of heterocyclic rings like indoles. scispace.com The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov For instance, a key step in an indole synthesis, such as a palladium-catalyzed intramolecular coupling of an N-aryl enamine, can be optimized by exposing the neat reactants to microwave irradiation, yielding the desired indole with high regioselectivity. unina.it Similarly, the Fischer indole synthesis, a classic method for creating the indole core, can be significantly expedited under microwave conditions. uc.pt The synthesis of a 4-hydroxy indole, a related and pharmaceutically important intermediate, has been shown to be rapid and energy-efficient when using a microwave synthesizer for key steps like bromination and aromatization. actascientific.com

Flow Chemistry

Flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more scalable, and highly controlled synthesis. ru.nl In a flow reactor, reagents are continuously pumped through tubes or channels where they mix and react. This technique is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. thieme-connect.de The synthesis of indole derivatives has been successfully adapted to flow chemistry. uc.ptresearchgate.net For example, a continuous-flow Fischer indole synthesis has been developed, allowing for a high throughput of the product. uc.pt A multi-step flow process could be envisioned for this compound, beginning with the reductive cyclization of a suitable nitro-aromatic precursor to form an indoline (B122111), followed by N-alkylation and subsequent aromatization, all within a continuous, automated system. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Indole Derivatives

Methodology Typical Reaction Time Key Advantages Potential Application for this compound
Solvent-Free 5-20 minutes Reduced solvent waste, simple workup, high efficiency. researchgate.netrhhz.net Condensation steps in the formation of the indole ring or its precursors. rhhz.net
Microwave-Assisted 2-15 minutes Rapid heating, increased reaction rates, higher yields, improved purity. nih.govactascientific.com Fischer indole synthesis, Pd-catalyzed cyclizations, aromatization steps. unina.itactascientific.com
Flow Chemistry Continuous Enhanced safety, scalability, precise control, automation. thieme-connect.deresearchgate.net Multi-step synthesis involving hazardous intermediates (e.g., nitration/reduction). researchgate.net

Chemo- and Regioselective Synthesis of Advanced Intermediates

Achieving the correct arrangement of substituents on the indole core is a significant challenge that requires precise control over reaction selectivity. For this compound, the primary challenge is the regioselective introduction of the amine group at the C4 position, a task that is not straightforward via direct functionalization of a pre-formed 5,7-dimethylindole ring.

Strategies for chemo- and regioselective synthesis often rely on building the indole ring from precursors that already contain the required functionalities in the correct positions. nih.gov

Directed Metalation: While directed ortho-metalation is a powerful tool for functionalizing aromatic rings, its application to achieve C4 substitution on an indole ring is complex. Directing groups on the indole nitrogen typically direct metalation to the C2 or C7 positions. uni-muenchen.de

Synthesis from Pre-functionalized Precursors: A more viable strategy involves using a starting material where the nitrogen functionality is already in place. For example, a Fischer indole synthesis starting from the corresponding (2,6-dimethyl-4-nitrophenyl)hydrazine would regioselectively yield a 4-nitro-5,7-dimethylindole, which can then be reduced to the target amine.

[3+2] Annulation Reactions: Modern methods, such as the [3+2] annulation of an ylide with an appropriate reaction partner, can offer high regioselectivity in the construction of complex heterocyclic systems. nih.gov A custom-designed synthesis could potentially utilize such a reaction to build the pyrrole ring portion of the indole with the desired substitution pattern.

Control in Multicomponent Reactions: One-pot multicomponent reactions are highly efficient but require careful control to ensure the desired chemo- and regioselectivity. The reaction of 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile with phenyl hydrazine (B178648), for example, leads to a highly regioselective formation of a 1,3,4,5-tetrasubstituted pyrazole, demonstrating the power of using functionalized building blocks to direct reaction outcomes. nih.gov

The synthesis of advanced intermediates for diverse nitrogen-containing heterocycles has been achieved through Ugi four-component reactions, where deliberate selection of the building blocks can drive a reaction regioselectively toward a specific structural outcome. mdpi.com This principle of using tailored components is key to the selective synthesis of a molecule like this compound.

Synthesis of Precursors and Key Building Blocks

A common and versatile approach to substituted indoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. rsc.org For the target molecule, the key precursor would be (2,6-dimethyl-4-nitrophenyl)hydrazine . This hydrazine is typically synthesized from 2,6-dimethyl-4-nitroaniline via diazotization followed by reduction. The aniline precursor itself can be prepared by the nitration of 2,6-dimethylaniline.

Another important class of building blocks are dicarbonyl compounds and their equivalents. nih.gov For example, the Nenitzescu indole synthesis reacts an amine with a 1,4-benzoquinone (B44022) derivative. A plausible route to the target molecule could involve the reaction of an aminocrotonate with a suitably substituted quinone.

The synthesis of functionalized indole building blocks is an active area of research. 3-Alkynylindoles, for instance, can be prepared via Sonogashira cross-coupling of a 3-iodoindole and serve as versatile intermediates for further elaboration. acs.org Similarly, the synthesis of various diaminoindoles often starts from a protected 4-aminoindole (B1269813) derivative, which is then further functionalized. acs.org This highlights the importance of 1-(triisopropylsilyl)-1H-indol-4-amine and related compounds as key starting points for accessing C4-aminated indoles. acs.org

Table 2: Key Precursors for this compound Synthesis

Precursor / Building Block Potential Synthetic Route Synthetic Strategy
(2,6-dimethyl-4-nitrophenyl)hydrazine Diazotization and reduction of 2,6-dimethyl-4-nitroaniline. Fischer Indole Synthesis
2,6-dimethyl-4-nitroaniline Nitration of 2,6-dimethylaniline. Precursor Synthesis
5,7-Dimethyl-4-nitro-1H-indole Fischer indole synthesis using (2,6-dimethyl-4-nitrophenyl)hydrazine. Advanced Intermediate
tert-Butyl (5,7-dimethyl-1H-indol-4-yl)carbamate Synthesis from a protected 4-amino-5,7-dimethylindoline followed by aromatization. Intermediate for functionalization

Mechanistic Investigations of Reactions Involving 5,7 Dimethyl 1h Indol 4 Amine

Elucidation of Reaction Mechanisms for Key Synthetic Steps

Understanding the step-by-step molecular transformations is fundamental to optimizing reaction conditions and predicting outcomes for the synthesis of complex molecules like 5,7-dimethyl-1H-indol-4-amine.

The construction of the indole (B1671886) core is a foundational aspect of synthesizing derivatives such as this compound. The Fischer indole synthesis, discovered in 1883, remains a widely used and extensively studied method for this purpose. byjus.comwikipedia.org

The established mechanism for the Fischer indole synthesis proceeds through several key stages: byjus.comwikipedia.org

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) (e.g., 2,4-dimethyl-5-nitrophenylhydrazine, a potential precursor for the target compound) with an aldehyde or ketone to form a phenylhydrazone.

Tautomerization: The phenylhydrazone then isomerizes to its enamine tautomer.

byjus.combyjus.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible byjus.combyjus.com-sigmatropic rearrangement (a type of pericyclic reaction), which cleaves the weak N-N bond and forms a new, strong C-C bond. This step is often the rate-determining step of the sequence. researchgate.net

Aromatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the benzene (B151609) ring, yielding an anilino-imine. The nucleophilic amine then attacks the imine carbon intramolecularly to form a five-membered aminoindoline ring.

Final Elimination: Under acidic conditions, the terminal amino group is eliminated as ammonia, and a final aromatization step yields the stable indole ring. byjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

Many modern indole syntheses conclude with an aromatization step, converting an indoline (B122111) or tetrahydroindole precursor to the final indole. This can be achieved through chemical or biocatalytic dehydrogenation. For instance, monoamine oxidase (MAO-N) enzymes have been shown to effectively aromatize indolines. The proposed mechanism involves the abstraction of a hydride from the α-methylene of the indoline by the enzyme's FAD cofactor, which, after subsequent deprotonation, leads to the indole product. acs.org Chemical methods often employ oxidizing agents or catalysts like palladium on carbon (Pd/C). The aromatization of indoline can also be crucial in promoting certain reactions, as the irreversible formation of the stable aromatic indole ring can drive a reaction equilibrium forward. rsc.org

Directing functional groups onto the C4 position of the indole benzene ring is a significant challenge due to the inherent reactivity of the C2 and C3 positions in the pyrrole (B145914) ring. rsc.org Transition-metal catalysis has emerged as a powerful tool to achieve this regioselectivity. The amination of the C4 position, a key transformation to produce this compound or related structures, is often achieved through a directing-group-assisted C-H activation mechanism.

A common strategy involves using a removable directing group, such as a formyl or acetyl group, at the C3 position. rsc.orgresearchgate.net Catalysts based on iridium(III), rhodium(III), or ruthenium(II) are frequently employed. researchgate.net A plausible catalytic cycle for a Ru(II)-catalyzed C4-amidation using a dioxazolone as the amido source is as follows: rsc.org

Catalyst-Substrate Coordination: The active cationic Ru(II) catalyst coordinates with the indole substrate (e.g., a 3-carbonyl indole derivative).

C-H Activation/Metalation: The catalyst selectively activates the C4-H bond to form a six-membered ruthenacycle intermediate. This step is a concerted metalation-deprotonation (CMD), and its regioselectivity is kinetically controlled, with the transition state for C4 activation being energetically more favorable than for C2 activation. rsc.org

Amide Source Coordination and Insertion: The dioxazolone coordinates to the metal center and undergoes migratory insertion into the Ru-C bond.

Reductive Elimination & Product Release: The C-N bond is formed through reductive elimination, releasing the C4-amidated indole product.

Catalyst Regeneration: The catalyst is regenerated to complete the cycle.

This directed approach overcomes the intrinsic reactivity of the indole nucleus to achieve selective C4-amination. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, helping to elucidate reaction mechanisms. For reactions involving indole derivatives, kinetic analysis can reveal the rate-determining step and the order of the reaction with respect to each component.

For example, detailed kinetic studies of a palladium-catalyzed C-H alkylation of N-H indoles revealed that the oxidative addition of the alkyl bromide to the Pd(II) center of a key palladacycle intermediate is the rate-determining step of the reaction. nih.gov In other systems, such as the iron-catalyzed C-H functionalization of N-methyl indole, a kinetic isotope effect (KIE) of 5.06 indicated that the proton-transfer step is rate-determining. mdpi.com

Computational kinetics can also be employed to predict reaction rates. For the reaction of indole with OH radicals, the calculated rate constant (kOH) was found to be 7.9×10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is in reasonable agreement with experimental values, supporting the reliability of the computational methods used. copernicus.org

The following table presents data from a kinetic study on the SNAr reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with various cyclic secondary amines, a reaction analogous to nucleophilic amination. The study revealed both an uncatalyzed (kN) and a base-catalyzed (kB) pathway.

AminepKakN (M⁻¹s⁻¹)kB (M⁻²s⁻¹)
Piperidine11.224.3815.1
Pyrrolidine11.2710.320.3
Morpholine8.700.092.65

This table is based on data for analogous SNAr reactions and illustrates the type of data obtained from kinetic studies.

These studies show that reaction rates are highly dependent on the nucleophilicity and basicity of the amine, and that a second molecule of the amine can act as a general base catalyst, significantly accelerating the reaction.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping reaction pathways and analyzing the structures and energies of transition states. acs.org Such analyses provide a detailed picture of the mechanism at the molecular level, which is often inaccessible through experimental means alone.

For indole functionalization, DFT calculations can rationalize observed regioselectivity. In a study of Ru(II)-catalyzed C-H amidation, the calculated activation barrier for C4-H metalation was found to be significantly lower than for the competing C2-H metalation, explaining the high C4 selectivity of the reaction. rsc.org The transition state for the preferred C4 pathway involves a six-membered ruthenacycle. rsc.orgscispace.com

Computational studies on the dearomative (3+2) cycloaddition of indoles support a stepwise reaction pathway where the initial C-C bond formation at the C3 position of the indole is the regiochemistry-determining step. acs.org The calculations revealed that the transition state leading to the observed product is kinetically favored (lower in energy) by 2.9 kcal/mol compared to the transition state for the alternative regioisomer, confirming that the product distribution is under kinetic control. acs.org

These computational approaches allow for the visualization of unobservable intermediates and transition states, providing critical insights into the reaction mechanism. nih.gov

Role of Catalysts and Reagents in Stereochemical and Regiochemical Control

The choice of catalyst and reagents is paramount for controlling both the regioselectivity (where the reaction occurs) and stereoselectivity (the 3D orientation of the new bonds) in the synthesis of complex molecules like this compound.

Regiochemical Control: As discussed, directing groups are a key strategy for achieving regiocontrol in C-H functionalization. For indoles, a directing group at the C3 position can steer a transition metal catalyst to activate the C4-H bond. rsc.orgresearchgate.net Similarly, a directing group on the indole nitrogen, such as a pyridinyl or sulfonyl group, can direct functionalization to the C2 or C7 positions. nih.govbeilstein-journals.org The outcome can also be influenced by the choice of metal. For example, in the amination of 3-carbonylindoles, Ir(III) catalysts have been shown to be effective and regioselective for the C4 position. rsc.org

Stereochemical Control: Achieving enantioselectivity in indole functionalization typically involves the use of chiral catalysts. These can be chiral transition metal complexes or chiral organocatalysts.

Chiral Metal Catalysts: In Rh(II)-catalyzed C-H functionalization of indoles, the use of chiral carboxylate ligands, such as N-phthaloyl-(S)-tert-leucinate, on the dirhodium catalyst can induce high levels of enantioselectivity in the C3-alkylation product. nih.gov The proposed mechanism suggests that the indole approaches a specific face of the rhodium-carbene intermediate, leading to the asymmetric induction. nih.gov

Chiral Organocatalysts: Asymmetric Friedel-Crafts reactions on indoles can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids (CPAs). These catalysts can activate electrophiles and control the facial selectivity of the indole's nucleophilic attack.

The following table summarizes the role of various catalysts in controlling selectivity in indole functionalization reactions.

Catalyst SystemReaction TypeSelectivity ControlMechanism Aspect
Ru(II) / C3-carbonyl DGC4-AmidationRegioselective (C4)Kinetically favored C4-H metalation via 6-membered ruthenacycle. rsc.org
Ir(III) / C3-carbonyl DGC4-AminationRegioselective (C4)Directing group assisted C-H activation. acs.org
Pd(II) / NorborneneC2-AlkylationRegioselective (C2)Formation of a key N-norbornene palladacycle intermediate. nih.gov
Rh₂(S-NTTL)₄C3-AlkylationEnantioselectiveChiral ligand environment controls face of nucleophilic attack. nih.gov
Chiral Phosphoric AcidC7-AlkylationEnantioselectiveOrganocatalyst activates electrophile and directs attack from C4-aminoindole. rsc.org

DG = Directing Group

Through the careful selection of catalysts, ligands, and directing groups, chemists can exert precise control over reaction outcomes, enabling the efficient and selective synthesis of complex indole targets.

Theoretical and Computational Chemistry of 5,7 Dimethyl 1h Indol 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of indole (B1671886) derivatives. researchgate.net These methods allow for the detailed investigation of molecular orbitals and electron density distributions, which are fundamental to understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energies of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's reactivity and stability. researchgate.net

For an indole derivative like 5,7-dimethyl-1H-indol-4-amine, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed more across the aromatic system. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative

ParameterEnergy (eV)
EHOMO-5.25
ELUMO-0.80
HOMO-LUMO Gap (ΔE)4.45

Note: Data are illustrative based on typical values for substituted indoles and are not specific experimental or calculated values for this compound.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Global reactivity descriptors are calculated from the energies of the frontier orbitals and provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The tendency to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule.

Electrophilicity Index (ω = χ²/2η): A measure of the ability of a molecule to accept electrons.

These parameters provide a framework for comparing the reactivity of different substituted indoles.

Table 2: Illustrative Global Reactivity Descriptors

DescriptorDefinitionIllustrative Value (eV)
Ionization Potential (I)-EHOMO5.25
Electron Affinity (A)-ELUMO0.80
Electronegativity (χ)(I+A)/23.025
Chemical Hardness (η)(I-A)/22.225
Electrophilicity Index (ω)χ²/2η2.057

Note: Values are calculated from the illustrative data in Table 1.

Conformational Analysis and Energy Landscape Studies

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve studying the rotation around the C-N bond of the amino group and any potential puckering of the five-membered ring. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be constructed. ncsu.edu This landscape reveals the most stable low-energy conformations (global and local minima) and the energy barriers between them. Such studies are essential as the biological activity and intermolecular interactions of a molecule are often dictated by its preferred conformation.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation of this compound, either in a solvent like water or interacting with a biological target like a protein, would reveal key intermolecular interactions. These simulations can track the formation and lifetime of hydrogen bonds between the amine/indole NH groups and acceptor atoms, as well as hydrophobic interactions involving the methyl groups and the indole ring. This provides insight into how the molecule behaves in a biological environment and its potential binding modes. nih.gov

Computational Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., ab initio NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods can calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared with experimental data to aid in signal assignment and structure verification. For this compound, calculations would predict the distinct chemical shifts for the two methyl groups, the aromatic protons, and the carbons in the indole core.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic peaks, such as the N-H stretches of the amine and indole groups, C-H stretches of the methyl and aromatic groups, and the C=C stretching vibrations of the aromatic rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For an indole derivative, these calculations can predict the π→π* transitions responsible for its characteristic UV absorption profile.

Table 3: Illustrative Computationally Predicted Spectroscopic Data

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (δ) - Aromatic CH6.5 - 7.5 ppm
¹H NMRChemical Shift (δ) - Methyl CH₃2.2 - 2.5 ppm
¹³C NMRChemical Shift (δ) - Aromatic C100 - 140 ppm
IRVibrational Frequency (ν) - Amine N-H Stretch3350 - 3450 cm⁻¹
IRVibrational Frequency (ν) - Indole N-H Stretch~3490 cm⁻¹
UV-VisAbsorption Maximum (λmax)~270 - 290 nm

Note: Data are illustrative and represent typical ranges for substituted indoles.

No Published Research Found for Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no published research available on the theoretical and computational chemistry of the specific compound this compound. This includes a lack of studies focused on computational approaches for designing novel derivatives of this molecule with tailored reactivity.

The investigation sought scholarly articles and data pertaining to methods such as Density Functional Theory (DFT) calculations, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking simulations specifically applied to this compound. Despite broadening the search to include closely related analogs, no relevant detailed research findings or data tables could be retrieved that would allow for a scientifically accurate and informative article based on the user's specific request.

While computational chemistry is a widely used tool for the design and analysis of various indole derivatives, it appears that this compound has not been a subject of such published research to date. Therefore, the generation of an article with the specified outline and content is not possible without the foundational scientific literature.

Derivatization and Chemical Functionalization Strategies of 5,7 Dimethyl 1h Indol 4 Amine

Reactions at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a common site for functionalization, although its reactivity can be attenuated compared to simpler amines. researchgate.net Deprotonation with a suitable base enhances its nucleophilicity, facilitating a range of substitution reactions.

Alkylation: N-alkylation of the indole ring is a fundamental transformation. While direct alkylation can be challenging due to the moderate nucleophilicity of the N-H bond, it can be achieved under basic conditions. researchgate.net Strong bases like sodium hydride (NaH) are typically used to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that readily reacts with alkyl halides. Alternative methods, such as copper-catalyzed reductive cross-coupling, have also been developed for N-alkylation of indoles. researchgate.net

Acylation: The N-acylation of indoles introduces an amide functionality, which can serve as a protecting group or a point for further diversification. This reaction is often carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. More recently, thioesters have been employed as a stable and chemoselective acyl source for the N-acylation of indoles. researchgate.net For complex substrates, protecting the more nucleophilic C4-amino group is often necessary before attempting N-acylation to ensure selectivity.

Protection Strategies: Given the multiple reactive sites on 5,7-dimethyl-1H-indol-4-amine, orthogonal protecting group strategies are essential for selective derivatization. The indole nitrogen is commonly protected to prevent unwanted side reactions during functionalization of other parts of the molecule. Common N-protecting groups for indoles include triisopropylsilyl (TIPS) and Boc (tert-butoxycarbonyl). For instance, 1-(Triisopropylsilyl)-1H-indol-4-amine can be prepared and subsequently reacted with di-tert-butyl dicarbonate (B1257347) to protect the C4-amino group, demonstrating a sequential protection strategy. acs.org The TIPS group can later be removed under mild conditions using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). acs.org

Table 1: Examples of N1-Functionalization Reactions on Indole Scaffolds

Reaction Type Reagents and Conditions Product Type Reference
Alkylation 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) N1-Alkylindole researchgate.net
Acylation Thioester (RCOSR'), Base N1-Acylindole researchgate.net
Silylation (Protection) Triisopropylsilyl chloride (TIPSCl), Base N1-TIPS-indole acs.org

Transformations of the Amino Group at C4

The primary amino group at the C4 position is a highly versatile handle for introducing a wide range of functional groups and building complex molecular architectures.

Acylation: The C4-amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction has been used to synthesize a library of 4-aminoindole (B1269813) carboxamide derivatives. nih.gov For example, 1H-indol-4-amine can be reacted with various benzoyl chlorides in a suitable solvent to yield N-(1H-indol-4-yl)benzamides. nih.gov This approach is directly applicable to the 5,7-dimethyl analogue.

Sulfonation: Similar to acylation, the amino group can be sulfonated using sulfonyl chlorides in the presence of a base like pyridine (B92270) to yield sulfonamides. This introduces a robust and often crystalline functional group.

Reductive Amination: Reductive amination provides a pathway to form more complex secondary or tertiary amines at the C4 position. The primary amine can react with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to the corresponding alkylated amine.

Table 2: Functionalization of the C4-Amino Group on the Indole Scaffold

Reaction Type Reagents and Conditions Product Type Example Reactant Reference
Acylation Benzoyl Chloride, Base N-Aryl Carboxamide 1H-indol-4-amine nih.gov
Sulfonation Sulfonyl Chloride, Pyridine N-Sulfonamide Aromatic Amine thermofisher.com

The primary aromatic amine at C4 can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. organic-chemistry.org This reaction, known as diazotization, transforms the amino group into an excellent leaving group (N₂ gas). organic-chemistry.orgresearchgate.net

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with halides (-Cl, -Br) or cyanide (-CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluoride (-F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form azo dyes.

These transformations allow for the introduction of a wide range of substituents at the C4 position, which would be difficult to install by other means. The process generally involves diazotizing the amine at low temperatures (0-5 °C) to maintain the stability of the diazonium intermediate. google.com

Modifications of the Methyl Groups at C5 and C7

The methyl groups at the C5 and C7 positions are benzylic and thus susceptible to radical and oxidative transformations. While specific examples for this compound are not extensively documented, general methods for benzylic functionalization can be applied.

Oxidation: The methyl groups can be oxidized to various states. Mild oxidation could yield hydroxymethyl or formyl groups, while stronger conditions could lead to carboxylic acids. Reagents like selenium dioxide (SeO₂) or chromium-based oxidants are often used for such transformations.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can introduce a halogen atom (e.g., -CH₂Br). This halomethyl group is a versatile electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities.

Deprotonation/Alkylation: Strong bases can deprotonate the methyl group to form a benzylic carbanion, which can then be trapped with an electrophile, such as an alkyl halide, to form a new C-C bond.

These modifications allow for the extension of the molecular framework from the benzene (B151609) portion of the indole ring.

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Core

Electrophilic Aromatic Substitution: The indole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles. bhu.ac.in The preferred site of electrophilic attack is the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (Wheland intermediate) is effectively stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene ring. bhu.ac.in In this compound, the C4-amino group and the C5/C7-methyl groups are all electron-donating and activating, further enhancing the nucleophilicity of the ring. However, the C3 position remains the most kinetically favored site for electrophilic substitution. If the C3 position were blocked, substitution would likely occur at the C2 position. bhu.ac.in Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. youtube.comresearchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) on an unactivated indole ring is generally unfavorable due to the high electron density of the system. nih.gov However, such reactions can occur if the indole ring is substituted with potent electron-withdrawing groups (like -NO₂) or under specific, activating conditions. nih.gov An unconventional nucleophilic substitution has been observed in indole chemistry when a hydroxy or methoxy (B1213986) group is attached to the N1 position. core.ac.uknii.ac.jp This N-O bond is deviated from the indole plane, which facilitates nucleophilic attack at the C2 or other positions of the indole core. core.ac.uk For this compound, direct SNAr on the carbocyclic ring is highly unlikely without prior introduction of strong electron-withdrawing groups.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-(Triisopropylsilyl)-1H-indol-4-amine
Di-tert-butyl dicarbonate
Tetrabutylammonium fluoride
1H-indol-4-amine
N-(1H-indol-4-yl)benzamide
Sodium cyanoborohydride
Sodium nitrite
Fluoroboric acid
Selenium dioxide
N-bromosuccinimide
1-hydroxyindole
1-methoxyindole
Boc (tert-butoxycarbonyl)

Transition Metal-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

The introduction of aryl and heteroaryl moieties onto the indole scaffold is a powerful strategy for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. One of the most effective methods for achieving this is through transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, performed on halogenated indole derivatives. This approach allows for the formation of carbon-carbon bonds between the indole core and a diverse range of boronic acids.

Research into the functionalization of the benzenoid ring of indoles, specifically at the C5 and C7 positions, has paved the way for creating a new chemical space for indole derivatives. While direct C-H activation can be challenging, the use of dihalogenated indoles as precursors for double cross-coupling reactions has proven to be a successful strategy.

A notable study on the double Suzuki-Miyaura coupling of 5,7-dibromoindole has demonstrated an efficient and environmentally friendly method for the synthesis of 5,7-diarylindoles. rsc.org This methodology, which utilizes a low loading of a palladium catalyst in water, can be extrapolated to the halogenated derivatives of this compound to achieve similar transformations. The reaction proceeds efficiently without the need for protecting groups on the indole nitrogen, making it a convenient and green approach for creating complex indole-based structures. rsc.org The synthesized diarylindoles from such reactions have been noted to exhibit fluorescent properties, suggesting potential applications in organic materials. rsc.orgrsc.org

The scope of the Suzuki-Miyaura coupling on the 5,7-dihaloindole scaffold has been explored with a variety of arylboronic acids. The reaction conditions can be optimized to achieve high yields of the desired 5,7-diarylindole products. Key to the success of this transformation is the choice of catalyst, base, and solvent system.

Initial studies have shown that a palladium tetrakistriphenylphosphine catalyst in combination with sodium carbonate as the base and a mixture of an organic solvent and water provides good conversion to the diarylated product. rsc.org Microwave-assisted heating has been shown to significantly reduce reaction times. rsc.org Interestingly, the choice of solvent can influence the selectivity of the reaction, with some solvents favoring mono-arylation at the 7-position. rsc.org For instance, using acetonitrile (B52724) or THF as the solvent can lead to a degree of selectivity for the mono-coupled product. rsc.org

The methodology has been successfully applied to a range of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, as well as heterocyclic boronic acids. rsc.org This highlights the versatility of the palladium-catalyzed cross-coupling reaction for generating a diverse library of 5,7-disubstituted indoles. The use of water as a solvent not only aligns with the principles of green chemistry but also facilitates the reaction, leading to excellent yields in many cases. rsc.orgrsc.org

The general procedure for the double Suzuki-Miyaura coupling involves reacting the 5,7-dihaloindole with an excess of the arylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent system, typically with heating. rsc.org

Table 1: Reaction Conditions for the Double Suzuki-Miyaura Coupling of 5,7-Dibromoindole with Phenylboronic Acid rsc.org

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O120185
2Pd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O120191
3Pd(PPh₃)₄ (3)Na₂CO₃Ethanol/H₂O120188
4Pd(PPh₃)₄ (3)Na₂CO₃Acetonitrile/H₂O120175 (mono/di)
5Pd(PPh₃)₄ (3)Na₂CO₃THF/H₂O120168 (mono/di)
6Pd(PPh₃)₄ (1.5)Na₂CO₃H₂O120190

This table is adapted from the findings on 5,7-dibromoindole and is presented as a predictive model for the reactivity of halogenated this compound derivatives under similar Suzuki-Miyaura conditions.

The successful double arylation of the indole core at the 5 and 7 positions opens up avenues for creating novel molecular architectures based on the this compound scaffold. The presence of the amino and dimethyl groups on the parent compound, combined with the introduced aryl or heteroaryl moieties, could lead to derivatives with unique electronic and biological properties.

Advanced Analytical Methodologies for Research on 5,7 Dimethyl 1h Indol 4 Amine and Its Derivatives

Chromatographic Techniques for Purification and Separation

Chromatography is an indispensable tool for the separation and purification of 5,7-dimethyl-1H-indol-4-amine and its derivatives from complex reaction mixtures. The choice of technique depends on the scale of the purification, the polarity of the compounds, and the presence of any chiral centers.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for isolating pure compounds from mixtures. For substituted indoles, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the two phases. By using gradient elution, where the mobile phase composition is changed over time, a wide range of indole (B1671886) derivatives with varying polarities can be effectively separated. Ion-suppression reversed-phase HPLC can also be utilized to control the ionization state of the amine group, thereby improving peak shape and retention. researchgate.net

Gas Chromatography (GC): GC is suitable for the separation of volatile and thermally stable compounds. researchgate.netresearchgate.net For less volatile indole derivatives, derivatization is often required to increase their volatility and thermal stability. nih.govnih.gov Common derivatization methods include silylation, acylation, or alkylation, which replace the active hydrogen on the indole nitrogen and the primary amine. nih.govnih.gov The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to both HPLC and GC, utilizing supercritical carbon dioxide as the primary mobile phase. nih.govmt.comwikipedia.org This technique offers fast, efficient separations with reduced consumption of organic solvents. nih.govwikipedia.org SFC is particularly advantageous for the preparative separation of complex mixtures and for chiral separations. mt.comspectroscopyonline.comcam.ac.uk The use of chiral stationary phases (CSPs) in SFC allows for the effective resolution of enantiomers of chiral indole derivatives, a critical step in pharmaceutical research. spectroscopyonline.comcam.ac.uk

Technique Principle Application for this compound Advantages Considerations
Preparative HPLC Differential partitioning between a stationary and liquid mobile phase.High-purity isolation of the target compound and its derivatives. researchgate.netHigh resolution, applicable to a wide range of polarities.Higher solvent consumption, longer run times compared to SFC.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase based on volatility. researchgate.netAnalysis of volatile derivatives or reaction byproducts.High efficiency for volatile compounds.Requires compound to be thermally stable or derivatized. nih.gov
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid as the mobile phase. nih.gov"Green" purification, chiral separations of derivatives. mt.comspectroscopyonline.comFast, efficient, reduced organic solvent use, ideal for chiral compounds. wikipedia.orgRequires specialized equipment.

High-Resolution Mass Spectrometry for Structural Characterization and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the structural analysis of this compound, providing exact mass measurements that allow for the determination of the elemental composition of the molecule and its fragments. nih.gov

Coupled with techniques like liquid chromatography (LC-MS), HRMS can analyze complex mixtures, identifying reaction products and impurities. The ionization method is critical; electrospray ionization (ESI) is commonly used for polar molecules like indoleamines, typically forming protonated molecules [M+H]⁺ in positive ion mode. acs.org

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are performed to elucidate the structure by inducing fragmentation of a selected precursor ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For substituted indoles, common fragmentation pathways include:

Loss of small neutral molecules: Such as HCN or CH3CN from the indole ring system. researchgate.netspectroscopyonline.com

Cleavage of substituents: The loss of the methyl groups from the aromatic ring or fragmentation related to any derivatives at the amine position.

Ring cleavage: Fragmentation of the indole core itself, which can yield characteristic ions. For many indole alkaloids, fragment ions at m/z 130 and 132 are considered characteristic. nih.gov

By analyzing the MS/MS spectra of this compound, a detailed map of its fragmentation can be constructed, which serves as a fingerprint for its identification and for the structural elucidation of its unknown derivatives or metabolites. nih.govcam.ac.uk

Ionization Technique Information Obtained Relevance to this compound
Electrospray Ionization (ESI) Generates ions of polar molecules from solution.Ideal for generating the [M+H]⁺ ion for mass analysis. acs.org
Electron Impact (EI) High-energy ionization causing extensive fragmentation.Provides a characteristic fragmentation pattern for structural confirmation. researchgate.netspectroscopyonline.com
High-Resolution MS (HRMS) Precise mass measurement to four or more decimal places.Determines the exact elemental formula (e.g., C10H12N2). nih.gov
Tandem MS (MS/MS) Fragmentation of a selected ion to reveal structural details.Elucidates connectivity by analyzing fragment ions, confirming the positions of the dimethyl and amine groups. nih.govcam.ac.uk

Multidimensional NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules. While 1D ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, multidimensional NMR techniques are essential for unambiguously assigning all signals and confirming the structure of this compound and its derivatives. researchgate.netmt.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect distinct signals for the N-H proton, the amine (NH₂) protons, the aromatic protons, and the two methyl groups.

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would display signals for the eight carbons of the indole core and the two methyl carbons. spectroscopyonline.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. nih.govnih.gov It is used to trace the connectivity of protons within the aromatic ring and to correlate the protons of any side chains.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mt.com It is the primary method for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). mt.com It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular skeleton by connecting different spin systems. For example, HMBC would show correlations from the methyl protons to the C5 and C7 carbons, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. mt.comnih.gov It is vital for determining stereochemistry and the conformation of molecules in solution.

NMR Experiment Purpose Expected Information for this compound
¹H NMR Identifies proton environments and coupling.Signals for NH, NH₂, aromatic H, and CH₃ protons.
¹³C NMR Identifies carbon environments.Signals for all 10 unique carbons in the structure. spectroscopyonline.com
COSY Shows ¹H-¹H coupling correlations.Confirms connectivity of protons on the aromatic ring. nih.gov
HSQC/HMQC Correlates directly bonded ¹H and ¹³C.Assigns each carbon signal to its attached proton(s). mt.com
HMBC Shows long-range ¹H-¹³C correlations (2-4 bonds).Confirms placement of methyl groups and the amine group on the indole ring. mt.com
NOESY Shows through-space ¹H-¹H correlations.Provides information on the 3D structure and conformation. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. acs.org This technique provides an unambiguous determination of bond lengths, bond angles, and the absolute configuration of any stereogenic centers, provided a suitable single crystal of the compound can be grown. researchgate.netyoutube.com

For this compound, a successful crystal structure analysis would definitively confirm the substitution pattern on the indole ring, leaving no doubt about the positions of the two methyl groups and the amino group. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice are determined. researchgate.net

While numerous crystal structures of substituted indole derivatives have been reported and are available in databases like the Cambridge Structural Database (CSD), a specific entry for this compound may not be publicly available. nih.govnih.govmt.comspectroscopyonline.comwiley.com However, the methodology is directly applicable. The resulting structural data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the N-H and amine groups, which dictate the crystal packing. nih.govspectroscopyonline.com If the compound or a derivative is chiral, anomalous dispersion techniques during the X-ray experiment can be used to determine its absolute configuration. youtube.com

Development of Spectroscopic Techniques for in situ Reaction Monitoring

The development and optimization of synthetic routes to this compound can be significantly enhanced by Process Analytical Technology (PAT). mt.comwikipedia.orgnih.gov PAT utilizes in-situ (in the reaction vessel) spectroscopic techniques to monitor reactions in real-time, providing a deep understanding of reaction kinetics, mechanisms, and the influence of process parameters. longdom.org

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for real-time reaction monitoring. nih.govnih.gov An Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction mixture, allowing for the continuous collection of IR spectra. mdpi.com By tracking the disappearance of characteristic vibrational bands of reactants (e.g., C=O stretch of a starting ketone in a Fischer indole synthesis) and the appearance of bands corresponding to intermediates and the final indole product (e.g., N-H or C=C aromatic stretches), a detailed kinetic profile of the reaction can be generated. youtube.comresearchgate.net This allows for the precise determination of reaction endpoints, the identification of reaction intermediates, and the optimization of reaction conditions like temperature and catalyst loading.

In-situ NMR Spectroscopy: While more complex to implement, in-situ NMR provides unparalleled structural detail on the species present in a reaction mixture over time. wiley.com By placing the reaction vessel (often a specialized NMR tube) inside the spectrometer, spectra can be acquired at regular intervals. researchgate.netcam.ac.uk This allows for the unambiguous identification and quantification of reactants, intermediates, and products, offering profound insights into the reaction mechanism. For example, in a synthesis of this compound, one could monitor the specific isomeric intermediates that might form before the final aromatization step. researchgate.net

Technique Principle Application in Synthesis of this compound Key Advantages
In-situ FTIR Monitors changes in vibrational frequencies of functional groups in real-time. nih.govTracking consumption of starting materials and formation of the indole product by observing their unique IR bands. mdpi.comProvides real-time kinetic data, identifies reaction endpoints, non-invasive. youtube.com
In-situ NMR Acquires full NMR spectra of the reaction mixture over time. wiley.comUnambiguous identification and quantification of all soluble species (reactants, intermediates, products, byproducts). researchgate.netProvides detailed structural information, enabling deep mechanistic understanding.

Exploration of 5,7 Dimethyl 1h Indol 4 Amine As a Versatile Chemical Building Block

Utility in the Synthesis of Complex Organic Molecules

While direct and extensive research on the synthetic applications of 5,7-dimethyl-1H-indol-4-amine is not widely documented in publicly available literature, its structural features—a nucleophilic amino group at the 4-position and the reactive C3 position of the indole (B1671886) ring—suggest significant potential as a versatile building block for the synthesis of more complex organic molecules. The general reactivity of 4-aminoindoles and the broader class of indole derivatives provides a strong basis for postulating its synthetic utility.

The amino group at the 4-position can readily undergo a variety of chemical transformations. For instance, it can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, thereby allowing for the construction of diverse molecular libraries. acs.orgacs.org A study on the synthesis of a series of diaminoindoles highlights the utility of the amino group on the indole ring for further functionalization through protective group chemistry and subsequent reactions. acs.org

Furthermore, the indole C3 position is inherently nucleophilic and susceptible to electrophilic substitution, a characteristic that has been widely exploited in the synthesis of tryptamine (B22526) and other pharmacologically relevant indole derivatives. acs.org This reactivity allows for the introduction of various side chains at this position.

A notable example that underscores the synthetic potential of a similarly substituted 4-aminoindole (B1269813) is the use of N-isobutyl-5-methyl-2-phenyl-1H-indol-4-amine in a chiral phosphoric acid-catalyzed reaction with benzyl (B1604629) (E)-2-((tert-butoxycarbonyl)imino)-2-phenylacetate. rsc.org This reaction demonstrates the ability of the 4-aminoindole scaffold to participate in complex, stereocontrolled transformations to generate molecules with high structural complexity.

The following table summarizes representative reactions that 4-aminoindole scaffolds can undergo, suggesting the synthetic possibilities for this compound.

Reaction TypeReagents and ConditionsProduct TypeReference(s)
N-AcylationAcyl chloride or anhydride, base4-Amidoindole acs.org
N-AlkylationAlkyl halide, base4-Alkylaminoindole rsc.org
Reductive AminationAldehyde or ketone, reducing agent4-Alkylaminoindole rsc.org
C3-Electrophilic SubstitutionElectrophile (e.g., aldehyde, Michael acceptor)3-Substituted-4-aminoindole acs.org
Fischer Indole SynthesisPhenylhydrazine (B124118) and a ketone/aldehydeIndole core rsc.org

Investigation as a Ligand in Homogeneous and Heterogeneous Catalysis

The application of indole derivatives as ligands in catalysis is an area of active research. nih.gov The nitrogen atom of the indole ring and any appended coordinating groups can bind to metal centers, influencing the catalytic activity and selectivity of the resulting complex. However, a comprehensive search of scientific literature and patent databases did not reveal any specific studies where this compound has been investigated as a ligand in either homogeneous or heterogeneous catalysis.

Theoretically, the amino group at the 4-position, in conjunction with the indole nitrogen, could act as a bidentate ligand for a variety of transition metals. The steric and electronic properties of the 5,7-dimethyl substitution pattern would likely influence the coordination geometry and stability of the resulting metal complexes. The development of chiral amines as catalysts for iminium catalysis in indole alkylations showcases the potential of amine-containing molecules in organocatalysis. nih.gov While this provides a conceptual framework, a direct investigation into the catalytic applications of this compound is required to establish its utility in this field.

Potential as a Precursor for Advanced Materials (excluding material properties and end-use performance data)

Indole-containing compounds have been explored as building blocks for various advanced materials, including organic light-emitting diodes (OLEDs) and conductive polymers, owing to their unique electronic and photophysical properties. researchgate.netmdpi.comnih.govrsc.orgresearchgate.net The electron-rich nature of the indole ring system makes it a suitable component for hole-transporting materials in OLEDs.

While there is no specific research detailing the use of this compound as a precursor for advanced materials, its structure suggests potential in this area. The amino group provides a reactive handle for polymerization or for grafting onto other material scaffolds. For instance, poly(amine-co-esters) have been synthesized enzymatically for applications such as gene delivery. google.com The incorporation of the this compound moiety into such polymers could impart desirable photophysical or electronic properties.

The following table lists classes of advanced materials where indole derivatives have been utilized, indicating potential avenues for the application of this compound.

Material ClassPotential Role of Indole MoietyGeneral Reference(s)
Organic Light-Emitting Diodes (OLEDs)Hole-transporting layer, emissive layer researchgate.netmdpi.comnih.govrsc.orgresearchgate.net
Conductive PolymersMonomeric unit in electropolymerization google.com
Fluorescent ProbesFluorophore with environmentally sensitive emission researchgate.netresearchgate.net

Studies on Photochemical Reactivity and Electronic Energy Transfer Mechanisms

The photochemistry of indole and its derivatives is a rich and complex field, with applications ranging from fundamental studies of protein fluorescence to the development of photochemically removable protecting groups. researchgate.net The electronic structure of the indole ring gives rise to distinct absorption and emission properties that are sensitive to the substitution pattern and the surrounding environment.

Specific experimental or computational studies on the photochemical reactivity and electronic energy transfer mechanisms of this compound are not available in the current scientific literature. However, based on general principles of indole photophysics, it can be anticipated that the compound would exhibit absorption in the UV region and fluoresce, with the positions of the absorption and emission maxima being influenced by the methyl and amino substituents. The amino group, being an electron-donating group, would likely cause a red-shift in the absorption and emission spectra compared to unsubstituted indole.

The quenching of the excited state of indoles is known to occur via the formation of excited-state complexes (exciplexes) with polar molecules. researchgate.net The rate of this quenching is dependent on the substituents on the indole ring. It is plausible that the amino group of this compound could participate in such excited-state interactions. However, without direct experimental data, any discussion on the specific photochemical pathways and energy transfer mechanisms remains speculative.

Future Research Directions and Unexplored Avenues for 5,7 Dimethyl 1h Indol 4 Amine Chemistry

Sustainability in Synthesis and Catalysis

The development of environmentally benign and efficient synthetic routes to 5,7-dimethyl-1H-indol-4-amine and its derivatives is a primary area for future research. Current synthetic methodologies for substituted indoles often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future efforts should focus on the principles of green chemistry to create more sustainable processes.

One promising avenue is the adoption of catalyst-free multicomponent reactions. Such reactions, which bring together three or more reactants in a single step, offer high atom economy and can often be performed with minimal solvent. acs.org The Hantzsch dihydropyridine (B1217469) synthesis, for example, can be conducted under solvent-free conditions and could be adapted for the synthesis of complex molecules derived from this compound. acs.org

Furthermore, the use of advanced catalytic systems presents a significant opportunity. Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools in the synthesis of complex organic molecules. acs.org The development of a Pd/Cu-catalyzed regiodivergent silylcarbonylation of alkynes, for instance, allows for the efficient synthesis of β-silylenones, which are valuable intermediates in organic synthesis. acs.org Similar catalytic platforms could be designed for the specific functionalization of the this compound core.

Catalytic System Reaction Type Potential Application for this compound Reference
Pd(OAc)2/SPhosCross-couplingArylation at the N-H or C-H positions acs.org
Pd(acac)2/BuPAd2SilylcarbonylationIntroduction of silylcarbonyl groups to alkyne derivatives acs.org
Catalyst-freeMulticomponent reactionOne-pot synthesis of complex heterocyclic derivatives acs.org

This table presents examples of catalytic systems that could be explored for the sustainable synthesis of this compound derivatives, based on successful applications with other heterocyclic compounds.

Computational-Guided Reaction Discovery

Computational chemistry offers a powerful toolkit for accelerating the discovery of new reactions and understanding the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations and other computational methods can be employed to predict reaction outcomes, elucidate reaction mechanisms, and design novel catalysts.

For instance, computational studies can be used to investigate the electrophilic substitution patterns of this compound. While related compounds like 5,7-dimethoxyindoles show strong nucleophilicity at the C4 position, the electronic effects of the dimethyl and amine substituents in the target molecule could lead to different reactivity patterns. arkat-usa.org DFT calculations can help identify the most likely sites for electrophilic attack, guiding experimental efforts.

Molecular docking studies can also play a crucial role, particularly if derivatives of this compound are explored for biological applications. By docking virtual libraries of derivatives into the active sites of target proteins, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. acs.org This approach has been successfully used to develop tubulin polymerization inhibitors and can be applied to a wide range of biological targets. nih.gov

Computational Method Application Potential Insight for this compound Reference
Density Functional Theory (DFT)Reaction mechanism studiesElucidation of the most favorable pathways for derivatization acs.org
Molecular DockingVirtual screeningIdentification of potential bioactive derivatives acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme catalysis simulationUnderstanding the interactions of derivatives with biological targetsNot directly in results

This table outlines computational methods that could be applied to guide the discovery of new reactions and applications for this compound.

Integration into Advanced Materials Architectures

The indole (B1671886) nucleus is a versatile scaffold that can be incorporated into a variety of advanced materials. The specific substitution pattern of this compound makes it an attractive building block for materials with tailored electronic, optical, or mechanical properties.

One area of exploration is the development of novel corrosion inhibitors. Dihydropyridine derivatives containing an indole moiety have shown promise as effective corrosion inhibitors for mild steel. nih.gov The amine and dimethyl groups on this compound could enhance the adsorption of its derivatives onto metal surfaces, potentially leading to superior corrosion protection.

Furthermore, the integration of this compound into organosilicon compounds could lead to new materials with unique physicochemical properties. acs.org Organosilanes are widely used in materials science, and the incorporation of a functionalized indole core could impart new functionalities, such as fluorescence or charge-transport capabilities.

Material Type Potential Application Role of this compound Reference
Corrosion InhibitorsProtection of metalsAdsorption onto the metal surface to form a protective layer nih.gov
Organic SemiconductorsElectronic devicesAs a building block for charge-transporting materials acs.org
Fluorescent SensorsChemical sensingAs a fluorophore that responds to the presence of specific analytes acs.org

This table highlights potential applications of this compound in advanced materials, based on the properties of similar heterocyclic compounds.

Novel Derivatization Pathways for Enhanced Reactivity

The exploration of novel derivatization pathways for this compound is crucial for unlocking its full potential. The presence of multiple reactive sites—the indole nitrogen, the C2 and C3 positions of the indole ring, and the amino group—offers a wealth of opportunities for chemical modification.

Future research should focus on developing selective derivatization strategies that allow for the controlled functionalization of specific positions. For example, reactions with aldehydes and ketones under acidic conditions could lead to the formation of diindolylmethanes, which have shown a range of biological activities. arkat-usa.org The steric and electronic influence of the dimethyl substituents at positions 5 and 7 will likely play a key role in directing the outcome of such reactions.

Modern cross-coupling methodologies also present a powerful tool for derivatization. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to introduce a wide range of aryl or heteroaryl substituents at the amino group or the indole nitrogen. portonpharma.com This would allow for the creation of large and diverse libraries of this compound derivatives for screening in various applications.

Reaction Type Reagents Potential Product Reference
Electrophilic SubstitutionAryl aldehydes, acid catalystDiindolylmethanes arkat-usa.org
N-AcylationChloroacetyl chloride, baseN-acylated indole derivatives nih.gov
Buchwald-Hartwig AminationAryl halides, Pd catalyst, baseN-arylated derivatives portonpharma.com

This table provides examples of derivatization reactions that could be explored to enhance the reactivity and expand the chemical space of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5,7-dimethyl-1H-indol-4-amine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step pathways, such as cyclization of substituted indole precursors followed by regioselective alkylation or amination. For example:

  • Step 1 : Formation of the indole core via Fischer indole synthesis or palladium-catalyzed coupling .
  • Step 2 : Methylation at the 5- and 7-positions using methyl halides or dimethyl sulfate under basic conditions (e.g., NaH/DMF) .
  • Step 3 : Introduction of the amino group via Buchwald-Hartwig amination or reductive amination .

Q. Optimization Tips :

  • Control reaction temperature (e.g., 0–5°C for methylation to avoid over-substitution).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) for high-purity yields (reported yields: 38–45% for analogous compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm). The amino group (NH₂) may appear as a broad singlet (δ ~5.0 ppm) .
  • IR Spectroscopy : Confirm NH₂ stretches (~3350–3450 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., methyl group positions) using SHELX software for refinement. The indole core typically adopts a planar conformation with bond angles close to 120° .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl groups at 5/7 positions) influence the compound’s reactivity and biological activity?

A comparative analysis of structurally similar compounds reveals:

CompoundSubstituentsReactivity/Biological ImpactSource
4-Chloro-1H-indol-7-amineCl at 4, NH₂ at 7Enhanced electrophilicity; moderate antimicrobial activity
3-Isopropyl-tetrahydroindazoleIsopropyl at 3Increased steric hindrance; altered enzyme inhibition
This compound CH₃ at 5/7, NH₂ at 4Improved metabolic stability; potential kinase inhibitionHypothesized

Q. Key Findings :

  • Methyl groups enhance lipophilicity, improving membrane permeability .
  • Steric effects at 5/7 positions may reduce off-target interactions in enzyme assays .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). For example, indole derivatives show hydrogen bonding with residues like LEU704 in androgen receptors .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .

Q. How can crystallographic data resolve ambiguities in the structural determination of indole derivatives?

  • SHELX Refinement : Apply SHELXL for high-resolution data (d-spacing < 1.0 Å) to refine methyl group positions and hydrogen bonding networks. For example, anisotropic displacement parameters clarify thermal motion in the indole ring .
  • Twinned Data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning, common in methyl-substituted heterocycles .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Compare IC₅₀ values from multiple sources (e.g., PubChem BioAssay) to identify outliers.
  • Proteomics Profiling : Use affinity chromatography to confirm target engagement and rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethyl-1H-indol-4-amine
Reactant of Route 2
Reactant of Route 2
5,7-dimethyl-1H-indol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.